molecular formula C32H29N3O3S B15098530 N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B15098530
M. Wt: 535.7 g/mol
InChI Key: BPMOFTPYTNOBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a phenylimino group (E-configuration), a 3,4-dimethoxyphenethyl chain, and a benzamide moiety at position 3.

Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous benzamide-thiazole hybrids are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF, as seen in ). The (E)-configuration of the imine group is typically confirmed via single-crystal X-ray diffraction ().

Properties

Molecular Formula

C32H29N3O3S

Molecular Weight

535.7 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C32H29N3O3S/c1-37-27-19-18-23(22-28(27)38-2)20-21-35-29(24-12-6-3-7-13-24)31(34-30(36)25-14-8-4-9-15-25)39-32(35)33-26-16-10-5-11-17-26/h3-19,22H,20-21H2,1-2H3,(H,34,36)

InChI Key

BPMOFTPYTNOBON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamide group and the aromatic substituents. Common reagents used in these reactions include thioamides, aromatic aldehydes, and amines. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of an enzyme involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Heterocycle Key Substituents Biological Relevance (Evidence Source)
Target Compound 1,3-Thiazole 3,4-Dimethoxyphenethyl, phenylimino (E), benzamide Potential pesticidal/antifungal (Inferred)
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide () 1,3-Thiazole 3,4-Dimethoxyphenyl, methyl, benzamide Unspecified; structural analog
N-[(E)-4-(Dimethylamino)benzylidene]-4-(4-chlorophenyl)-1,3-thiazol-2-amine () 1,3-Thiazole 4-Chlorophenyl, dimethylamino benzylidene Structural studies via X-ray ()
N-[(2E)-3-(3-Methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide () 1,3-Thiazole Thiophen-2-yl, 3-methoxypropyl, 4-methylbenzamide Steric and electronic modulation ()
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () 1,3,4-Thiadiazole 4-Chlorobenzylidene, 4-methylphenyl Broad-spectrum bioactivity ()

Key Observations:

Heterocycle Impact :

  • 1,3-Thiazole vs. 1,3,4-Thiadiazole : Thiadiazoles () exhibit stronger insecticidal/fungicidal activity due to sulfur-rich frameworks, while thiazoles (e.g., target compound) may favor CNS applications ().
  • Substituent Effects :
  • 3,4-Dimethoxyphenyl (target compound): Enhances solubility and receptor binding vs. 4-chlorophenyl (), which increases lipophilicity.

Configuration and Planarity :

  • The (E)-imine configuration (confirmed via X-ray in ) ensures optimal geometry for intermolecular interactions.

Research Findings and Pharmacological Implications

Table 2: Bioactivity and Methodological Insights from Analogous Compounds

Compound Class Bioactivity/Property Methodology (Evidence Source) Relevance to Target Compound
1,3,4-Thiadiazoles Insecticidal, fungicidal () Synthetic optimization, in vitro assays Suggests potential pesticidal applications
Benzamide-thiazoles Cholinesterase inhibition () Molecular docking, enzyme assays CNS-targeted activity plausible
Imine-functionalized Structural stability () Single-crystal X-ray, spectroscopy Confirms (E)-configuration importance
Thiophene-substituted Enhanced lipophilicity () LogP calculations, HPLC Highlights substituent-driven pharmacokinetics

Critical Analysis:

  • Pesticidal Potential: The target compound’s 1,3-thiazole core and electron-rich substituents may mimic thiadiazole bioactivity (), but direct testing is required.
  • CNS Applications : Structural similarity to dual-acting cholinesterase inhibitors () suggests possible neuropharmacological utility.
  • Synthetic Challenges : Steric hindrance from the 3,4-dimethoxyphenethyl group may complicate synthesis compared to simpler analogs ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.